molecular formula C14H22O B565585 4-Octylphenol-d4 CAS No. 1246815-03-1

4-Octylphenol-d4

Cat. No.: B565585
CAS No.: 1246815-03-1
M. Wt: 210.353
InChI Key: NTDQQZYCCIDJRK-IRYCTXJYSA-N
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Description

4-Octylphenol-d4 is a deuterated form of 4-octylphenol, where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass. The molecular formula of this compound is C14D4H18O, and it has a molecular weight of 210.349 .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Octylphenol-d4 can be synthesized through the alkylation of phenol with octene in the presence of a deuterated catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process includes the purification of the final product through distillation and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Octylphenol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Octylphenol-d4 is unique due to its deuterated nature, which provides stability and allows for precise analytical measurements. Its use as an internal standard in analytical chemistry sets it apart from other similar compounds .

Properties

CAS No.

1246815-03-1

Molecular Formula

C14H22O

Molecular Weight

210.353

IUPAC Name

2,3,5,6-tetradeuterio-4-octylphenol

InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D

InChI Key

NTDQQZYCCIDJRK-IRYCTXJYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)O

Synonyms

p-(n-Octyl)phenol-d4;  p-Octylphenol-d4;  OP-d4; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction is performed discontinuously in a stirred flask equipped with contact thermometer and reflux condenser, under the conditions indicated in Table 1. The flask is charged with 90 g of a sulfonated polystyrene ion exchange resin in the H-form, crosslinked with divinylbenzene to an extent of 8% by weight and having an activity of 4.6 meg/g catalyst, and 282 g of phenol and 168 g of diisobutene (molar ratio phenol: diisobutene=2:1) and 9 g of water (2% by weight, based on the mixture of phenol-diisobutene) is added thereto. After a reaction period of 15 minutes, the crude product is separated from the catalyst by filtration and worked up by distillation in a manner known per se without any pretreatment, thus obtaining a p-octyl phenol having a very high degree of purity (setting point 80.2° C.).
[Compound]
Name
sulfonated polystyrene
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
Name
phenol diisobutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
9 g
Type
solvent
Reaction Step Six

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